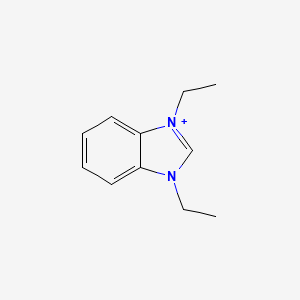
1,3-Diethylbenzimidazolium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethylbenzimidazolium is a nitrogen-containing heterocyclic compound that belongs to the benzimidazole family Benzimidazole derivatives are known for their wide range of biological and chemical applications The structure of this compound consists of a benzimidazole ring with ethyl groups attached to the nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diethylbenzimidazolium can be synthesized through the alkylation of benzimidazole with ethyl halides in the presence of a base. A common method involves the reaction of benzimidazole with ethyl iodide in the presence of sodium hydroxide (NaOH) as a base. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
1,3-Diethylbenzimidazolium undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Complexation Reactions: This compound can form complexes with metal ions, which are useful in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or functionalized benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the benzimidazole ring.
科学研究应用
1,3-Diethylbenzimidazolium has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Materials Science: This compound-based materials are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their unique photophysical properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 1,3-Diethylbenzimidazolium depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of target enzymes or receptors. For example, it can act as an inhibitor of viral proteases, thereby preventing viral replication . In catalysis, the compound forms stable complexes with metal ions, which facilitate various chemical transformations through coordination and activation of substrates .
相似化合物的比较
Similar Compounds
1,3-Dimethylbenzimidazolium: Similar to 1,3-Diethylbenzimidazolium but with methyl groups instead of ethyl groups. It has similar chemical properties but may exhibit different reactivity and applications.
1,3-Dibenzylbenzimidazolium: Contains benzyl groups instead of ethyl groups.
1,3-Diethylimidazolium: Lacks the fused benzene ring present in benzimidazole.
Uniqueness
This compound is unique due to its specific combination of ethyl groups and the benzimidazole ring. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in medicinal chemistry, materials science, and catalysis. Its ability to form stable complexes with metal ions and participate in various chemical reactions further enhances its versatility and utility in scientific research .
属性
CAS 编号 |
87963-20-0 |
|---|---|
分子式 |
C11H15N2+ |
分子量 |
175.25 g/mol |
IUPAC 名称 |
1,3-diethylbenzimidazol-3-ium |
InChI |
InChI=1S/C11H15N2/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3/q+1 |
InChI 键 |
WKDUSFAYYAZRTO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=[N+](C2=CC=CC=C21)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















